molecular formula C16H25N3O4 B12065263 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine CAS No. 1027511-51-8

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine

Cat. No.: B12065263
CAS No.: 1027511-51-8
M. Wt: 323.39 g/mol
InChI Key: UHNNGDBVHLMPFM-UHFFFAOYSA-N
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Description

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is a chemical compound with the molecular formula C16H25N3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with various substrates, facilitating the formation of desired products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is unique due to its Boc-protected amino group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

1027511-51-8

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,9,17H2,1-6H3

InChI Key

UHNNGDBVHLMPFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)CN)C(=O)OC(C)(C)C

Origin of Product

United States

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